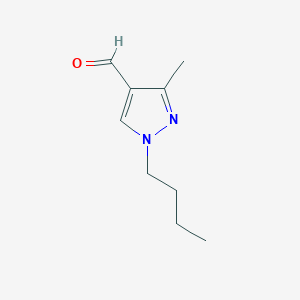

1-Butyl-3-methyl-1H-pyrazole-4-carbaldehyde

Description

Properties

IUPAC Name |

1-butyl-3-methylpyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O/c1-3-4-5-11-6-9(7-12)8(2)10-11/h6-7H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLKWRJLYBFSPEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C=C(C(=N1)C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to 1-Butyl-3-methyl-1H-pyrazole-4-carbaldehyde: Properties, Synthesis, and Applications

Abstract: This technical guide provides a comprehensive overview of 1-Butyl-3-methyl-1H-pyrazole-4-carbaldehyde, a heterocyclic organic compound of significant interest in synthetic and medicinal chemistry. We delve into its core physicochemical and spectroscopic properties, provide a detailed, field-proven protocol for its synthesis via the Vilsmeier-Haack reaction, explore its chemical reactivity, and discuss its applications as a versatile building block in drug discovery and agrochemical development. This document is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries who require a deep technical understanding of this valuable intermediate.

Introduction to a Privileged Scaffold

The Pyrazole Core in Modern Chemistry

The pyrazole ring system is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. It is considered a "biologically privileged" scaffold in medicinal chemistry due to its ability to form a wide range of non-covalent interactions with biological targets, leading to a broad spectrum of pharmaceutical activities.[1][2] Pyrazole derivatives are integral components of numerous marketed drugs and compounds under investigation for anti-inflammatory, antimicrobial, anti-cancer, and analgesic properties.[1][3][4]

This compound: A Versatile Intermediate

This compound (C₉H₁₄N₂O) is a substituted pyrazole that serves as a crucial building block in organic synthesis.[5] Its structure combines the stable pyrazole core with a reactive carbaldehyde (formyl) group at the 4-position. This aldehyde functionality is the key to its utility, providing a chemical handle for a multitude of subsequent transformations, including condensation, oxidation, reduction, and nucleophilic addition reactions.[4][5] The N1-butyl and C3-methyl substitutions provide unique solubility and steric properties, making it a distinct and valuable precursor for creating diverse molecular libraries aimed at discovering new bioactive agents.[5]

Physicochemical and Spectroscopic Properties

A thorough characterization is fundamental to confirming the identity and purity of a synthesized compound. The following properties are defining characteristics of this compound.

Core Molecular Attributes

The primary physical and chemical identifiers for this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | [5] |

| CAS Number | 899709-49-0 | [5] |

| Molecular Formula | C₉H₁₄N₂O | [5][6] |

| Molecular Weight | 166.22 g/mol | [5] |

| Appearance | White to pale yellow solid | [5] |

| Melting Point | 90-95 °C (estimated based on derivatives) | [5] |

Spectroscopic Profile

Based on its structure and analysis of similar pyrazole derivatives, the following proton (¹H) and carbon (¹³C) NMR spectral features are predicted in a deuterated chloroform (CDCl₃) solvent.

-

¹H NMR:

-

Aldehyde Proton (-CHO): A sharp singlet is expected around δ 9.8-10.0 ppm.

-

Pyrazole Ring Proton (C5-H): A singlet appearing in the aromatic region, typically δ 7.8-8.2 ppm.

-

N-Butyl Group (-CH₂CH₂CH₂CH₃): A triplet for the N-CH₂ protons around δ 4.1-4.3 ppm, with subsequent multiplets for the internal methylene groups and a terminal triplet for the methyl group.

-

C-Methyl Group (-CH₃): A distinct singlet around δ 2.3-2.5 ppm.[3]

-

-

¹³C NMR:

-

Aldehyde Carbonyl (C=O): A signal in the downfield region, approximately δ 185-190 ppm.

-

Pyrazole Ring Carbons: Three distinct signals expected in the δ 110-150 ppm range.

-

N-Butyl Carbons: Four signals corresponding to the aliphatic carbons of the butyl chain.

-

C-Methyl Carbon: A signal in the upfield region, typically around δ 12-15 ppm.

-

IR analysis is crucial for identifying key functional groups. The expected characteristic absorption bands include:

-

C=O Stretch (Aldehyde): A strong, sharp peak around 1685 cm⁻¹.[7]

-

C-H Stretch (Aldehyde): Two weak to medium bands characteristic of the aldehyde C-H bond, typically near 2820 cm⁻¹ and 2720 cm⁻¹.

-

Aliphatic C-H Stretch (Butyl, Methyl): Multiple bands in the 2870-2960 cm⁻¹ region.[7]

-

C=N/C=C Stretch (Pyrazole Ring): Absorption bands in the 1500-1600 cm⁻¹ range.[7]

Mass spectrometric analysis provides confirmation of molecular weight and offers insight into the compound's stability and fragmentation pathways.

-

Molecular Ion Peak (M⁺): Expected at a mass-to-charge ratio (m/z) of 166, corresponding to the molecular formula C₉H₁₄N₂O.[5]

-

Primary Fragmentation: A characteristic and significant fragmentation involves the loss of the formyl radical (•CHO, 29 Da), resulting in a prominent fragment ion at m/z 137.[5]

Synthesis and Purification

Primary Synthetic Pathway: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is the most efficient and widely adopted method for the formylation of electron-rich heterocyclic rings, including pyrazoles.[1][8][9] This reaction utilizes a Vilsmeier reagent, which is generated in situ from the reaction of a tertiary amide, typically N,N-dimethylformamide (DMF), with an acid chloride like phosphorus oxychloride (POCl₃).[10] The resulting electrophilic chloroiminium ion attacks the electron-rich C4 position of the pyrazole ring, and subsequent hydrolysis yields the desired carbaldehyde. This method is chosen for its reliability, good yields, and applicability to a wide range of pyrazole substrates.[3][11]

Detailed Experimental Protocol for Synthesis

This protocol describes a representative procedure for the synthesis of this compound.

Materials:

-

1-Butyl-3-methyl-1H-pyrazole (1 equivalent)

-

Phosphorus oxychloride (POCl₃) (2-3 equivalents)

-

N,N-Dimethylformamide (DMF) (used as solvent and reagent)

-

Dichloromethane (DCM) or other suitable dry solvent

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ice bath

Procedure:

-

Vilsmeier Reagent Formation: In a three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen), add dry DMF. Cool the flask to 0 °C using an ice bath. Add POCl₃ dropwise with vigorous stirring. Causality: This addition is highly exothermic; slow, dropwise addition at low temperature is critical to control the reaction and safely form the Vilsmeier reagent.

-

Reagent Maturation: Once the addition is complete, allow the mixture to stir at 0 °C for 30-60 minutes. The formation of a white, viscous mixture or solid indicates the successful generation of the reagent.

-

Substrate Addition: Dissolve 1-Butyl-3-methyl-1H-pyrazole in a minimal amount of dry DMF or DCM and add it dropwise to the Vilsmeier reagent mixture.

-

Reaction: After the addition, remove the ice bath and heat the reaction mixture to 60-70 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.[7]

-

Quenching and Workup: Cool the reaction mixture back to room temperature and then carefully pour it over crushed ice. Causality: This step hydrolyzes the reaction intermediate to form the aldehyde and neutralizes excess reagent.

-

Neutralization: Slowly add a saturated solution of sodium bicarbonate until the pH of the aqueous solution is neutral or slightly basic (pH 7-8). This step neutralizes the acidic byproducts.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate or DCM (3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with water and then brine. Causality: The brine wash helps to remove residual water from the organic layer.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Purification Protocol

The crude product is typically purified using flash column chromatography on silica gel. A solvent gradient system, such as hexane/ethyl acetate (e.g., starting from 9:1 and gradually increasing polarity), is effective for isolating the pure this compound.

Synthesis Workflow Diagram

Caption: Vilsmeier-Haack synthesis workflow.

Chemical Reactivity and Derivatization

The synthetic value of this compound stems from the reactivity of its aldehyde group, which serves as an electrophilic site for a wide array of chemical transformations.

Reactivity of the Aldehyde Functional Group

The aldehyde is susceptible to nucleophilic attack and can participate in various condensation reactions, making it an ideal starting point for molecular elaboration.

-

Nucleophilic Addition: Reacts with nucleophiles like amines to form imines or with alcohols to yield hemiacetals.[5]

-

Condensation Reactions: Undergoes condensation with compounds containing active methylene groups (e.g., malononitrile, cyanoacetates) in reactions like the Knoevenagel condensation.[12] It also reacts with hydrazines or hydroxylamine to produce hydrazones and oximes, respectively.[5]

-

Oxidation: Can be readily oxidized to the corresponding 1-butyl-3-methyl-1H-pyrazole-4-carboxylic acid using standard oxidizing agents.

-

Reduction: Can be reduced to 1-butyl-3-methyl-1H-pyrazol-4-yl)methanol using reducing agents such as sodium borohydride (NaBH₄).

Reactivity and Derivatization Pathways

Caption: Key reaction pathways from the title compound.

Applications in Research and Development

The diverse reactivity of this compound makes it a high-value intermediate in several scientific domains.

Scaffold in Drug Discovery

The primary application is in medicinal chemistry as a precursor for novel therapeutic agents. The pyrazole core is a known pharmacophore, and modifications initiated at the aldehyde functional group can be used to synthesize libraries of compounds for screening against various biological targets.[5] Its derivatives are explored for potential use as:

Utility in Agrochemical Synthesis

Similar to its role in pharmaceuticals, this compound is used to develop new agrochemicals. The pyrazole scaffold is present in many commercial pesticides and herbicides, and derivatives of this carbaldehyde can be synthesized and tested to enhance crop protection and yield.[4]

Intermediate for Advanced Organic Synthesis

Beyond direct bioactive applications, it serves as a versatile building block for constructing more complex heterocyclic systems and organic molecules.[5] The aldehyde allows for its integration into larger molecular frameworks through multi-component reactions or cross-coupling strategies, enabling the efficient synthesis of novel materials and fine chemicals.[2]

Conclusion

This compound is a strategically important heterocyclic compound whose value is defined by the synthetic versatility of its aldehyde functional group. Supported by a robust and scalable synthesis via the Vilsmeier-Haack reaction, it provides a reliable entry point for the development of a vast array of derivatives. Its established role as a precursor to bioactive molecules in the pharmaceutical and agrochemical sectors, combined with its utility in broader organic synthesis, ensures its continued relevance and importance to the research and development community.

References

- This compound - Smolecule. (URL: )

- Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide - Chemical Methodologies. (URL: )

- Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity - University of Michigan Library. (URL: )

-

3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde - MDPI. (URL: [Link])

-

Improved Synthesis of 1H-Pyrazole-4-carbaldehyde - Taylor & Francis Online. (URL: [Link])

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. (URL: [Link])

-

Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions - KTU ePubl. (URL: [Link])

-

1-tert-Butyl-3-methyl-1H-pyrazole-4-carbaldehyde - PubChem. (URL: [Link])

-

3-methyl-1H-pyrazole-4-carbaldehyde - PubChem. (URL: [Link])

-

Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - MDPI. (URL: [Link])

-

(PDF) Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions - ResearchGate. (URL: [Link])

-

(PDF) Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity - ResearchGate. (URL: [Link])

-

Synthesis of 1-phenyl-3-substitutedphenyl-1H-pyrazole-4-carbaldehydes - ResearchGate. (URL: [Link])

-

Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity - ARKIVOC. (URL: [Link])

-

This compound>95% - International Laboratory USA. (URL: [Link])

-

(PDF) Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity - ResearchGate. (URL: [Link])

Sources

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemmethod.com [chemmethod.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Buy this compound | 899709-49-0 [smolecule.com]

- 6. This compound | 899709-49-0 [sigmaaldrich.com]

- 7. epubl.ktu.edu [epubl.ktu.edu]

- 8. mdpi.com [mdpi.com]

- 9. quod.lib.umich.edu [quod.lib.umich.edu]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. quod.lib.umich.edu [quod.lib.umich.edu]

An In-depth Technical Guide to the Structure Elucidation of 1-Butyl-3-methyl-1H-pyrazole-4-carbaldehyde

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of 1-Butyl-3-methyl-1H-pyrazole-4-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Pyrazole derivatives are known to exhibit a wide range of biological activities, making their unambiguous characterization a critical step in research and development.[1] This document moves beyond a simple recitation of analytical techniques, offering a deep dive into the strategic application and interpretation of modern spectroscopic methods. We will explore the causality behind experimental choices, ensuring a self-validating analytical workflow. This guide is intended for researchers, scientists, and drug development professionals seeking to confidently determine and verify the structure of novel pyrazole-based compounds.

Introduction: The Significance of Pyrazoles and the Imperative of Structural Integrity

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its versatility allows for interaction with a diverse array of biological targets.[1] The precise substitution pattern on the pyrazole ring is paramount, as even minor positional changes can dramatically alter a compound's pharmacological profile. Therefore, the rigorous and unequivocal determination of a molecule's structure is not merely a procedural step but the very foundation of trustworthy and reproducible scientific research.

The target of this guide, this compound, presents a classic yet informative case for structure elucidation. The presence of an N-alkyl group, a methyl substituent, and a formyl group on the pyrazole ring necessitates a multi-faceted analytical approach to confirm the specific isomeric arrangement. This guide will detail the logical workflow, from synthesis considerations to the synergistic interpretation of spectroscopic data, to arrive at a definitive structural assignment.

Synthetic Strategy: The Vilsmeier-Haack Reaction as a Gateway to Pyrazole-4-carbaldehydes

A common and effective method for the synthesis of pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction.[2][3][4][5] This reaction introduces a formyl group (-CHO) onto an electron-rich heterocyclic ring.[2] Understanding the mechanism and regioselectivity of this reaction provides the initial hypothesis for the structure of the product.

The Vilsmeier-Haack reaction typically utilizes a Vilsmeier reagent, which is a chloroiminium salt formed in situ from the reaction of a substituted amide, such as N,N-dimethylformamide (DMF), with phosphorus oxychloride (POCl₃).[2] This electrophilic species then attacks the electron-rich C4 position of the pyrazole ring.[2]

Experimental Protocol: Vilsmeier-Haack Formylation of 1-Butyl-3-methyl-1H-pyrazole

-

Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), cool anhydrous N,N-dimethylformamide (DMF) to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃) (1.1 equivalents) dropwise to the cooled DMF, maintaining the temperature below 5 °C. Stir the mixture at this temperature for 30 minutes to ensure the complete formation of the Vilsmeier reagent.[2]

-

Formylation: Dissolve 1-Butyl-3-methyl-1H-pyrazole (1.0 equivalent) in a minimal amount of anhydrous DMF.

-

Add the pyrazole solution dropwise to the prepared Vilsmeier reagent at 0 °C.[2]

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for several hours.[4]

-

Work-up: Monitor the reaction progress by thin-layer chromatography (TLC).[2] Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralize the mixture with a suitable base, such as a saturated sodium bicarbonate solution, until the pH is approximately 7-8.

-

Extraction and Purification: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane) multiple times.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Spectroscopic Analysis: A Multi-faceted Approach to Structure Confirmation

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers valuable information about its fragmentation pattern, which can help in identifying structural motifs.[8]

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Introduce a small, highly diluted sample of the purified compound into the mass spectrometer.

-

Ionize the sample using a high-energy electron beam (typically 70 eV).

-

Separate the resulting ions based on their mass-to-charge ratio (m/z).

-

Detect the ions to generate a mass spectrum.

Data Interpretation:

For this compound (C₉H₁₄N₂O), the expected molecular ion peak (M⁺) would be at an m/z corresponding to its molecular weight. The "nitrogen rule" is a key principle in the interpretation of mass spectra, stating that a molecule with an even number of nitrogen atoms will have an even nominal molecular weight.[9]

Table 1: Predicted Mass Spectrometry Data

| Fragment | Predicted m/z | Interpretation |

| [C₉H₁₄N₂O]⁺ | 166 | Molecular Ion (M⁺) |

| [M - CH₃]⁺ | 151 | Loss of a methyl group |

| [M - C₄H₉]⁺ | 109 | Loss of the butyl group |

| [M - CHO]⁺ | 137 | Loss of the formyl group |

The fragmentation of pyrazole derivatives is highly dependent on the nature and position of the substituents.[10] Common fragmentation pathways for pyrazoles include the expulsion of HCN and N₂. The fragmentation pattern of the butyl chain will also be evident, with characteristic losses of alkyl fragments.

Infrared (IR) Spectroscopy

Infrared spectroscopy is an excellent technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.[11]

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Place a small amount of the purified solid or liquid sample directly on the ATR crystal.

-

Record the infrared spectrum, typically over the range of 4000-400 cm⁻¹.

Data Interpretation:

The IR spectrum of this compound is expected to show characteristic absorption bands for the aldehyde and the substituted pyrazole ring.

Table 2: Predicted Infrared Spectroscopy Data

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

| C-H (aldehyde) | ~2850 and ~2750 | Aldehydic C-H stretch (Fermi doublet) |

| C=O (aldehyde) | ~1680-1700 | Carbonyl stretch (conjugated) |

| C=N, C=C (pyrazole) | ~1600-1450 | Ring stretching vibrations |

| C-H (alkyl) | ~2960-2850 | Aliphatic C-H stretching |

The position of the carbonyl (C=O) stretching frequency can be particularly informative. Its conjugation with the pyrazole ring is expected to lower its frequency compared to a non-conjugated aldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the elucidation of organic structures, providing detailed information about the connectivity and chemical environment of atoms.[6] For this compound, a combination of 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments will provide an unambiguous structural assignment.[12]

Experimental Protocol: NMR Spectroscopy

-

Dissolve a few milligrams of the purified sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Acquire ¹H and ¹³C NMR spectra.

-

Perform 2D NMR experiments such as COSY, HSQC, and HMBC to establish correlations between protons and carbons.[13]

¹H NMR Data Interpretation:

The ¹H NMR spectrum will show distinct signals for each type of proton in the molecule. The chemical shift, multiplicity (splitting pattern), and integration of each signal are key to the assignment.

Table 3: Predicted ¹H NMR Spectroscopic Data

| Proton | Predicted δ (ppm) | Multiplicity | Integration | Assignment |

| -CHO | 9.8 - 10.0 | singlet | 1H | Aldehyde proton |

| Pyrazole H-5 | 7.8 - 8.0 | singlet | 1H | Pyrazole ring proton |

| Butyl N-CH₂ | 4.1 - 4.3 | triplet | 2H | Methylene attached to N |

| Pyrazole C-CH₃ | 2.4 - 2.6 | singlet | 3H | Methyl on pyrazole ring |

| Butyl -CH₂- | 1.7 - 1.9 | sextet | 2H | Methylene adjacent to N-CH₂ |

| Butyl -CH₂- | 1.3 - 1.5 | sextet | 2H | Methylene adjacent to terminal CH₃ |

| Butyl -CH₃ | 0.9 - 1.0 | triplet | 3H | Terminal methyl of butyl group |

¹³C NMR Data Interpretation:

The ¹³C NMR spectrum will show a signal for each unique carbon atom in the molecule.

Table 4: Predicted ¹³C NMR Spectroscopic Data

| Carbon | Predicted δ (ppm) | Assignment |

| -C=O | 185 - 195 | Aldehyde carbonyl carbon |

| Pyrazole C-3 | 145 - 155 | Carbon bearing the methyl group |

| Pyrazole C-5 | 135 - 145 | Carbon adjacent to the N-butyl group |

| Pyrazole C-4 | 115 - 125 | Carbon bearing the aldehyde group |

| Butyl N-CH₂ | 50 - 60 | Methylene carbon attached to N |

| Butyl -CH₂- | 30 - 40 | Methylene carbon |

| Butyl -CH₂- | 19 - 25 | Methylene carbon |

| Pyrazole C-CH₃ | 10 - 15 | Methyl carbon on pyrazole ring |

| Butyl -CH₃ | 13 - 15 | Terminal methyl carbon of butyl group |

2D NMR for Definitive Connectivity

While 1D NMR provides a strong foundation, 2D NMR experiments are crucial for confirming the connectivity of the atoms and thus the specific isomer.[14][15]

-

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically through 2 or 3 bonds).[13] For the butyl group, COSY will show correlations between adjacent methylene and methyl protons, confirming the -CH₂-CH₂-CH₂-CH₃ chain.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment shows correlations between protons and the carbons to which they are directly attached (one-bond C-H correlations).[13] This allows for the unambiguous assignment of the chemical shifts of protonated carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is a key experiment for elucidating the overall carbon skeleton by showing correlations between protons and carbons over multiple bonds (typically 2-3 bonds).[13] Key HMBC correlations for this compound would include:

-

Correlation from the aldehyde proton (-CHO) to the pyrazole C-4.

-

Correlation from the pyrazole H-5 proton to C-3, C-4, and the N-CH₂ of the butyl group.

-

Correlation from the pyrazole C-CH₃ protons to C-3 and C-4.

-

Correlation from the N-CH₂ protons of the butyl group to the pyrazole C-5.

-

Conclusion: A Synergistic and Self-Validating Approach

The structure elucidation of this compound serves as an exemplary case for the application of a logical and synergistic analytical workflow. By beginning with a rational synthetic strategy, the Vilsmeier-Haack reaction, we establish a strong hypothesis for the molecular structure. This hypothesis is then systematically tested and confirmed through a battery of spectroscopic techniques.

Mass spectrometry provides the molecular formula, while infrared spectroscopy confirms the presence of key functional groups. The cornerstone of the elucidation, however, is the comprehensive application of 1D and 2D NMR spectroscopy. The combination of ¹H, ¹³C, COSY, HSQC, and particularly HMBC, allows for the unambiguous determination of the atomic connectivity, leaving no doubt as to the isomeric identity of the compound. This multi-faceted, self-validating approach ensures the scientific integrity of the data and provides a solid foundation for any subsequent research and development activities involving this important pyrazole derivative.

References

- BenchChem. (n.d.). Optimization of Vilsmeier-Haack Reaction Conditions for Pyrazoles.

- Brbot-Saranovic, A., & Katusin-Razem, B. (1993). Mass Spectrometric Investigation of Some Pyronylpyrazole Derivatives. Journal of Heterocyclic Chemistry, 30(1), 265-268.

- BenchChem. (n.d.). A Comparative Guide to the Structural Elucidation of Methylcyanamide-Derived Heterocycles: X-ray Crystallography vs. Spectroscopic Methods.

- Semantic Scholar. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.

- Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Mendeleev Communications, 29(4), 433-435.

- ResearchGate. (n.d.). Vilsmeier-Haack formylation of 1H-pyrazoles.

- Sharma, P., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Medicinal Chemistry, 14(10), 1863-1898.

- MDPI. (2022). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molecules, 27(19), 6345.

- MDPI. (2023). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank, 2023(2), M1639.

- Intertek. (n.d.). Molecular Structure Characterisation and Structural Elucidation.

- SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC).

- Science.gov. (n.d.). cosy hsqc hmbc: Topics by Science.gov.

- Al-Bogami, A. (2015). Structural Identification of Pyrazoles and Pyrimidines Using 2D HMBC NMR and Single-Crystal X-Ray Diffraction. Asian Journal of Chemistry, 27(12), 4611-4614.

- Alishala, A. (2016). Structural elucidation of compounds using different types of spectroscopic techniques. Journal of Chemical and Pharmaceutical Sciences, 9(2), 844-848.

- Robin, G. V., et al. (2014). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. BMC Bioinformatics, 15(1), 403.

- University College Dublin. (n.d.). Structure Determination and Aromatic Heterocyclic Chemistry (CHEM30210).

- Wikipedia. (n.d.). Mass spectral interpretation.

- University of California, Davis. (n.d.). Interpretation of mass spectra.

- Michigan State University. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra.

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Molecular Structure Characterisation and Structural Elucidation [intertek.com]

- 7. jchps.com [jchps.com]

- 8. Mass spectral interpretation - Wikipedia [en.wikipedia.org]

- 9. whitman.edu [whitman.edu]

- 10. tandfonline.com [tandfonline.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. cosy hsqc hmbc: Topics by Science.gov [science.gov]

- 13. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 14. asianpubs.org [asianpubs.org]

- 15. Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectral Analysis of 1-Butyl-3-methyl-1H-pyrazole-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Butyl-3-methyl-1H-pyrazole-4-carbaldehyde is a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis.[1] Its pyrazole core is a prevalent scaffold in numerous pharmacologically active molecules, exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[2][3] The presence of a reactive carbaldehyde function at the 4-position, along with N-1 and C-3 substitution, makes it a versatile intermediate for the synthesis of more complex molecular architectures.[1]

This technical guide provides an in-depth analysis of the spectral data of this compound, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The interpretation of these spectra is crucial for the unambiguous structural elucidation and purity assessment of the compound. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and data from closely related pyrazole derivatives.[4][5]

Molecular Structure and Spectroscopic Overview

The structure of this compound, with the systematic numbering of key atoms, is presented below. A comprehensive spectroscopic analysis provides a detailed electronic and vibrational snapshot of this molecule.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules in solution. The analysis of both ¹H and ¹³C NMR spectra allows for the complete assignment of all proton and carbon signals, confirming the connectivity and chemical environment of each atom within the molecule.

Experimental Protocol: NMR Analysis

A standardized protocol for the NMR analysis of pyrazole derivatives ensures data quality and reproducibility.[5]

-

Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts.[5]

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 300 MHz or higher to ensure adequate signal dispersion.[6]

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 10-15 ppm, a pulse angle of 30-45°, and a relaxation delay of 1-2 seconds.[5]

-

¹³C NMR: A larger number of scans is typically required due to the low natural abundance of the ¹³C isotope. A spectral width of 200-250 ppm and a relaxation delay of 2-5 seconds are common.[5]

-

-

Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID), followed by phase and baseline correction. Reference the spectra to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[4]

¹H NMR Spectral Data

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The expected chemical shifts for this compound are summarized in the table below, based on data from analogous compounds.[1][6]

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aldehyde (-CHO) | 9.8 - 10.0 | Singlet (s) | - |

| Pyrazole H-5 | 7.5 - 8.0 | Singlet (s) | - |

| N-CH₂ (Butyl) | 4.1 - 4.3 | Triplet (t) | ~7.2 |

| Pyrazole C-CH₃ | 2.4 - 2.6 | Singlet (s) | - |

| N-CH₂-CH₂ (Butyl) | 1.7 - 1.9 | Sextet | ~7.4 |

| N-(CH₂)₂-CH₂ (Butyl) | 1.3 - 1.5 | Sextet | ~7.5 |

| Terminal -CH₃ (Butyl) | 0.9 - 1.0 | Triplet (t) | ~7.4 |

Causality of Chemical Shifts:

-

The aldehyde proton resonates at a very downfield position (9.8-10.0 ppm) due to the strong deshielding effect of the electronegative oxygen atom and the magnetic anisotropy of the carbonyl group.[1]

-

The pyrazole ring proton (H-5) appears as a singlet in the aromatic region, its exact position influenced by the electronic effects of the substituents on the ring.[1]

-

The N-CH₂ protons of the butyl group are deshielded by the adjacent nitrogen atom of the pyrazole ring.

-

The C-CH₃ protons on the pyrazole ring typically appear as a sharp singlet.

-

The remaining protons of the butyl group show characteristic multiplicities and chemical shifts of an aliphatic chain.

¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. The expected chemical shifts are detailed below.[6]

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Aldehyde C=O | 185 - 195 |

| Pyrazole C-3 | 145 - 150 |

| Pyrazole C-5 | 135 - 140 |

| Pyrazole C-4 | 110 - 115 |

| N-C H₂ (Butyl) | 48 - 52 |

| N-CH₂-C H₂ (Butyl) | 32 - 35 |

| N-(CH₂)₂-C H₂ (Butyl) | 19 - 22 |

| Pyrazole C-C H₃ | 13 - 16 |

| Terminal -C H₃ (Butyl) | 13 - 15 |

Rationale for Assignments:

-

The carbonyl carbon of the aldehyde is the most downfield signal due to its sp² hybridization and direct attachment to an oxygen atom.

-

The pyrazole ring carbons resonate in the aromatic region, with their specific shifts determined by the substitution pattern.

-

The carbons of the butyl group appear in the aliphatic region of the spectrum.

Caption: Workflow for NMR signal assignment.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Experimental Protocol: IR Analysis

-

Sample Preparation: The spectrum can be recorded using a KBr pellet or Attenuated Total Reflectance (ATR). For the KBr method, a small amount of the solid sample is ground with dry KBr and pressed into a thin pellet. For ATR, the sample is placed directly on the crystal.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

IR Spectral Data

The key IR absorption bands for this compound are predicted based on the functional groups present.[6]

| Absorption Range (cm⁻¹) | Vibration Type | Functional Group |

| 3100 - 3150 | C-H stretch | Pyrazole ring |

| 2850 - 3000 | C-H stretch | Butyl and methyl groups |

| 2720 - 2820 | C-H stretch | Aldehyde |

| 1680 - 1700 | C=O stretch | Conjugated Aldehyde |

| 1580 - 1620 | C=N stretch | Pyrazole ring |

| 1450 - 1550 | C=C stretch | Pyrazole ring |

Interpretation of Key Bands:

-

The most characteristic band is the strong absorption from the C=O stretch of the aldehyde. Its position in the 1680-1700 cm⁻¹ range is indicative of conjugation with the pyrazole ring, which lowers the frequency compared to a non-conjugated aldehyde.[6]

-

The C-H stretching vibrations of the pyrazole ring appear at higher frequencies (>3000 cm⁻¹) than those of the aliphatic butyl and methyl groups (<3000 cm⁻¹).

-

The aldehyde C-H stretch often appears as a pair of weak to medium bands.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification and structural elucidation.

Experimental Protocol: MS Analysis

-

Ionization: Electron Impact (EI) is a common ionization method for this type of molecule.

-

Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

Mass Spectral Data

The expected mass spectral data for this compound (Molecular Formula: C₉H₁₄N₂O, Molecular Weight: 166.22 g/mol ) is as follows:

| m/z | Assignment | Comments |

| 166 | [M]⁺ | Molecular ion peak |

| 137 | [M - CHO]⁺ | Loss of the formyl radical |

| 110 | [M - C₄H₈]⁺ | Loss of butene via McLafferty rearrangement |

| 81 | [C₄H₅N₂]⁺ | Pyrazole ring fragment |

Fragmentation Pathway:

The fragmentation of the molecular ion provides valuable structural information.

Caption: Primary fragmentation pathways of this compound.

-

The molecular ion peak ([M]⁺) is expected at m/z 166, confirming the molecular weight of the compound.[1]

-

A prominent peak at m/z 137 corresponds to the loss of the formyl radical (•CHO, 29 Da), which is a characteristic fragmentation pattern for aldehydes.[1][7]

-

Another possible fragmentation is the McLafferty rearrangement, leading to the loss of butene (C₄H₈, 56 Da) and a fragment at m/z 110 .

-

Further fragmentation of the pyrazole ring can lead to various smaller ions.

Conclusion

The comprehensive spectral analysis of this compound through NMR, IR, and MS techniques provides a robust framework for its structural confirmation and characterization. The aldehyde proton signal in the ¹H NMR spectrum, the carbonyl carbon signal in the ¹³C NMR spectrum, the strong C=O stretching band in the IR spectrum, and the characteristic fragmentation pattern in the mass spectrum are all key identifiers for this molecule. This guide serves as a valuable resource for researchers by detailing the expected spectral data and the underlying principles of their interpretation, thereby facilitating the confident identification and utilization of this important synthetic intermediate.

References

- BenchChem. (2025). A Comparative Guide to the Spectroscopic Analysis of Substituted Pyrazole Compounds. BenchChem.

- BenchChem. (2025).

- Smolecule. (n.d.). This compound. Smolecule.

- ResearchGate. (2014). Synthesis and spectroscopic study of two new pyrazole derivatives with detailed computational evaluation of their reactivity and pharmaceutical potential.

- The Royal Society of Chemistry. (n.d.).

- National Center for Biotechnology Information. (2024).

- The Royal Society of Chemistry. (n.d.). Contents. The Royal Society of Chemistry.

- BenchChem. (2025).

- Kauno technologijos universitetas. (n.d.). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. KTU ePubl.

- Chemistry LibreTexts. (2023).

- Abdel-Wahab, B. F., Khidre, R. E., & Farahat, A. A. (n.d.). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity.

- ResearchGate. (2012). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity.

- Eicher, T., Hauptmann, S., & Speicher, A. (n.d.).

- St. Paul's Cathedral Mission College. (n.d.). SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS.

- Journal of Pharmaceutical and Scientific Innovation. (2013). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety.

- International Laboratory USA. (n.d.). This compound>95%.

- National Center for Biotechnology Information. (n.d.). 1-tert-Butyl-3-methyl-1H-pyrazole-4-carbaldehyde. PubChem.

- National Center for biotechnology Information. (n.d.). 3-methyl-1H-pyrazole-4-carbaldehyde. PubChem.

- BenchChem. (2025). Spectroscopic and Synthetic Profile of 1-isopropyl-1H-pyrazole-4-carbaldehyde: A Technical Guide. BenchChem.

Sources

Potential biological activity of pyrazole carbaldehyde derivatives

An In-Depth Technical Guide to the Potential Biological Activity of Pyrazole Carbaldehyde Derivatives

Introduction: The Pyrazole Scaffold in Modern Drug Discovery

Pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a cornerstone in medicinal chemistry.[1] Its unique structural and electronic properties have established it as a "privileged scaffold," a molecular framework that can bind to multiple, diverse biological targets.[2][3] The metabolic stability and versatile synthetic accessibility of the pyrazole ring have led to its incorporation into numerous clinically approved drugs, treating a wide array of diseases.[4] A notable example is Celecoxib, a selective COX-2 inhibitor used for its anti-inflammatory effects.[5][6]

This guide focuses specifically on pyrazole carbaldehyde derivatives. The introduction of a carbaldehyde (formyl) group at position 4 of the pyrazole ring provides a crucial synthetic handle. This reactive group serves as a versatile precursor for the synthesis of a vast library of more complex molecules, such as Schiff bases, chalcones, and other heterocyclic hybrids, thereby expanding the potential for diverse biological activities.[7][8] We will explore the synthesis of these foundational derivatives and delve into their significant potential as antimicrobial, anticancer, and anti-inflammatory agents, providing field-proven insights and detailed experimental protocols for their evaluation.

Core Synthesis Strategy: The Vilsmeier-Haack Reaction

A primary and efficient route for the regioselective synthesis of 1,3-disubstituted-1H-pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction.[7][8][9] This reaction is a powerful tool in heterocyclic chemistry for formylating activated aromatic and heteroaromatic compounds.

Causality of Experimental Choice: The Vilsmeier-Haack reaction is favored due to its reliability, use of readily available reagents (phosphoryl chloride and dimethylformamide), and its ability to effect a cyclization and formylation in a single pot from hydrazone precursors.[7][9][10] The reaction proceeds via the formation of the Vilsmeier reagent, an electrophilic chloroiminium ion, which attacks the electron-rich hydrazone intermediate, leading to cyclization and subsequent formylation to yield the desired pyrazole-4-carbaldehyde.[9]

General Synthesis Workflow

Caption: Vilsmeier-Haack synthesis of pyrazole-4-carbaldehydes.

Biological Activity & Evaluation Protocols

The functionalized pyrazole carbaldehyde core has been extensively explored, revealing a broad spectrum of biological activities.[1][8] This section details the most prominent activities and provides standardized protocols for their in-vitro assessment.

Antimicrobial Activity

Pyrazole carbaldehyde derivatives and their subsequent products have demonstrated significant activity against a range of pathogenic bacteria and fungi.[6][7][11] The mechanism often involves the disruption of cellular processes essential for microbial survival, though the exact targets can vary depending on the specific molecular structure.

Structure-Activity Relationship Insights: Studies have shown that the nature and position of substituents on the aryl rings attached to the pyrazole core play a critical role in determining antimicrobial potency. For example, certain derivatives have shown excellent efficacy against Staphylococcus aureus and Escherichia coli.[7][12] The incorporation of thiazole scaffolds has also been shown to produce compounds with good to moderate antibacterial and antifungal activities.[11]

| Compound Type | Target Organism | Activity (MIC) | Reference |

| 3-aryl-5-(trihydroxyphenyl)-4H-pyrazole-4-carbaldehyde | S. aureus, E. coli | Good to Excellent vs. Ampicillin | [7] |

| Thiazolyl Pyrazole Derivatives | Various Bacteria & Fungi | Good to Moderate | [11] |

| 4-functionalized pyrazoles | S. aureus, E. coli, C. albicans | Pronounced Effect | [12] |

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol provides a quantitative measure of a compound's antimicrobial activity.[13]

-

Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the target microorganism. The MIC is defined as the lowest concentration of the compound that visibly inhibits microbial growth after a defined incubation period.[13]

-

Materials:

-

Test pyrazole carbaldehyde derivatives

-

Sterile 96-well flat-bottom microtiter plates

-

Mueller-Hinton Broth (MHB) or other appropriate microbial growth medium

-

Standardized microbial inoculum (~5 x 10^5 CFU/mL)

-

Positive control (microorganism in broth without test compound)

-

Negative control (broth only)

-

Standard antibiotic (e.g., Ampicillin, Ciprofloxacin)

-

Multichannel pipette

-

Incubator

-

-

Procedure:

-

Compound Preparation: Dissolve the test compounds in a suitable solvent (like DMSO) to create a stock solution. Prepare serial two-fold dilutions in the growth medium directly in the 96-well plate. Typically, 100 µL of medium is added to each well, followed by 100 µL of the compound to the first well, and then serially diluted across the plate.

-

Inoculation: Add 10 µL of the standardized microbial inoculum to each well (except the negative control). The final volume in each well should be approximately 110-200 µL.

-

Incubation: Cover the plate and incubate at 35-37°C for 16-24 hours under appropriate atmospheric conditions.[14]

-

Result Interpretation: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration at which no visible growth is observed.[13] The results can be confirmed by measuring the optical density (OD) with a microplate reader.

-

Anticancer Activity

The pyrazole scaffold is a well-established pharmacophore in oncology. Derivatives of pyrazole carbaldehyde have shown potent cytotoxic activity against a variety of human cancer cell lines, including breast (MCF-7), colon (HCT116), and lung (A549) cancers.[15][16][17]

Mechanistic Insights: The anticancer effects are often mediated through the inhibition of key cellular signaling pathways. For instance, specific pyrazole carbaldehyde derivatives have been identified as potent inhibitors of PI3 kinase, an enzyme crucial for cell growth and survival.[15] Others have demonstrated inhibitory activity against cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle.[15]

| Compound/Derivative | Cancer Cell Line | Activity (IC50) | Proposed Mechanism | Reference |

| Pyrazole carbaldehyde derivative | MCF-7 (Breast) | 0.25 µM | PI3 Kinase Inhibition | [15] |

| Indole-linked pyrazole | HCT116, MCF-7, HepG2, A549 | < 23.7 µM | CDK2 Inhibition | [15] |

| Bis-pyrazole derivative | SMMC7721, SGC7901, HCT116 | 0.76 - 2.01 µM | Not specified | [15] |

| Thiazolyl pyrazole hybrid | HeLa, MCF-7, A549 | 6.34 - 9.05 µM | Antiproliferative | [16] |

Experimental Protocol: MTT Assay for Cytotoxicity Assessment

The MTT assay is a standard colorimetric method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and cytotoxicity.[18]

-

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into an insoluble purple formazan product.[18] The amount of formazan produced is directly proportional to the number of living, metabolically active cells. This can be quantified by dissolving the formazan in a suitable solvent and measuring its absorbance.[19]

-

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM, RPMI-1640)

-

96-well flat-bottom sterile culture plates

-

Test pyrazole carbaldehyde derivatives

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

-

Microplate reader

-

-

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.[18]

-

Cell Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for a specified period (e.g., 24, 48, or 72 hours).[18]

-

MTT Addition: After the treatment period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[18]

-

Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals. Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[18]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[18]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

-

Caption: Experimental workflow for the MTT cytotoxicity assay.

Anti-inflammatory Activity

Chronic inflammation is implicated in numerous diseases, and the development of novel anti-inflammatory agents is a critical research area.[5] Pyrazole derivatives are renowned for their anti-inflammatory properties, with many acting as inhibitors of cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade.[5][16][20]

Mechanistic Insights: Inflammation is often mediated by prostaglandins, the production of which is catalyzed by COX-1 and COX-2 enzymes.[5] Many NSAIDs non-selectively inhibit both enzymes, but selective inhibition of COX-2, which is upregulated at sites of inflammation, is a desirable therapeutic strategy to reduce gastrointestinal side effects.[5] Pyrazole derivatives, such as Celecoxib, are designed for such selectivity.[6] Other mechanisms include the modulation of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and the inhibition of signaling pathways like NF-κB.[5][21]

Caption: Simplified COX pathway and site of pyrazole inhibition.

Experimental Protocol: In-Vitro Nitric Oxide (NO) Production Assay

This cell-based assay evaluates the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).[21]

-

Principle: The production of NO is measured indirectly by quantifying its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.[21] A decrease in nitrite levels in the presence of the test compound indicates potential anti-inflammatory activity.

-

Materials:

-

RAW 264.7 macrophage cell line

-

96-well sterile culture plates

-

Test pyrazole carbaldehyde derivatives

-

Lipopolysaccharide (LPS) from E. coli

-

Griess Reagent (Solution A: 1% sulfanilamide in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite (for standard curve)

-

Microplate reader

-

-

Procedure:

-

Cytotoxicity Pre-screen: First, determine the non-toxic concentration range of the test compounds on RAW 264.7 cells using the MTT assay described previously. This is crucial to ensure that any observed reduction in NO is not due to cell death.[21]

-

Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate (e.g., 1 x 10^5 cells/well) and incubate for 24 hours. Pre-treat the cells with non-toxic concentrations of the pyrazole derivatives for 1-2 hours.[21][22]

-

Inflammatory Stimulation: Stimulate the cells by adding LPS (e.g., 1 µg/mL) to all wells except the negative control. Incubate for another 24 hours.[22]

-

Griess Reaction: After incubation, transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

-

Add 50 µL of Griess Reagent Solution A to each well, followed by 50 µL of Solution B. Incubate for 10-15 minutes at room temperature, protected from light.

-

Absorbance Measurement: Measure the absorbance at 540 nm. The concentration of nitrite is calculated using a standard curve generated with known concentrations of sodium nitrite.

-

Data Analysis: Calculate the percentage inhibition of NO production compared to the LPS-only treated cells.

-

Conclusion and Future Outlook

Pyrazole carbaldehyde derivatives stand out as a highly promising and versatile class of compounds in the landscape of drug discovery. Their straightforward synthesis, primarily via the Vilsmeier-Haack reaction, provides a robust platform for generating extensive chemical libraries. The demonstrated efficacy of these derivatives across antimicrobial, anticancer, and anti-inflammatory domains underscores their therapeutic potential. The aldehyde functional group is a key asset, enabling further structural modifications to optimize potency, selectivity, and pharmacokinetic properties. Future research should focus on leveraging computational tools for rational drug design, exploring novel hybrid molecules, and advancing the most promising leads into more complex preclinical models to fully elucidate their mechanism of action and therapeutic viability.

References

-

Al-Amiery, A. A. (2012). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies. [Link]

-

Akhtar, M. J., et al. (2022). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI. [Link]

-

Al-Ostoot, F. H., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI. [Link]

-

OIE. (2012). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. OIE Terrestrial Manual. [Link]

-

Karrouchi, K., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. [Link]

-

KuKanich, K. S. (2020). In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models. NIH. [Link]

-

El-Sattar, N. E. A. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ResearchGate. [Link]

-

Abdel-Wahab, B. F., et al. (2018). Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Journal of the Chinese Chemical Society. [Link]

-

Li, Z., et al. (2009). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Molecules. [Link]

-

Al-Amiery, A. A., et al. (2021). Synthesis and Characterization of Pyrazole Heterocyclic Derivatives via Vilsmeier-Haack-Reaction and its Schiff`s Bases. STM Journals. [Link]

-

Pathan, A. A., et al. (2021). Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds. MDPI. [Link]

-

Creative Diagnostics. (2024). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. [Link]

-

Kristen, G. (2024). Bioassays: Essential Tools for Evaluating Biological Activity and Safety. Journal of Bioterrorism & Biodefense. [Link]

-

FAO. METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. FAO. [Link]

-

Mhaismale, P. S. (2022). IN-VITRO ASSAYS TO INVESTIGATE ANTI- INFLAMMATORY ACTIVITY OF HERBAL EXTRACTS. IJCRT.org. [Link]

-

Weinstain, R., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments. [Link]

-

Vlasov, S. V., et al. (2021). Synthesis and evaluation of antimicrobial activities of new functional derivatives of 3-[5-(4-nitrophenyl)-2-furyl]-4-pyrazole-carbaldehydes. Biointerface Research in Applied Chemistry. [Link]

-

El-Sattar, N. E. A. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Semantic Scholar. [Link]

-

El-Sattar, N. E. A., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC. [Link]

-

Al-Ghorbani, M., et al. (2015). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Journal of Saudi Chemical Society. [Link]

-

Sahu, J. K., et al. (2024). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing. [Link]

-

Khan, S. (2025). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. [Link]

-

Arote, R. B., et al. (2025). Synthesis, Characterization and Antimicrobial activity of Pyrazole Derivatives. Indian Journal of Chemistry (IJC). [Link]

-

Sharma, A., et al. (2023). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. MDPI. [Link]

-

Tsolaki, E., et al. (2020). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules. [Link]

-

Inamdar, S. S., et al. (2021). Review: Anticancer Activity Of Pyrazole. International Journal of Pharmaceutical Sciences Review and Research. [Link]

-

Patel, K. D., et al. (2023). Synthesis, Characterization and Evaluation of Anticancer Activity of New Pyrazole-5-carboxamide Derivatives. Asian Journal of Chemistry. [Link]

-

Sharma, A., et al. (2024). Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Derivatives”. Journal of Chemical Health Risks. [Link]

-

Jorgensen, J. H., & Ferraro, M. J. (2009). Antimicrobial Susceptibility Testing: A Review of General Principles and Contemporary Practices. Clinical Infectious Diseases. [Link]

-

Sharma, V., et al. (2017). 4,5-Dihydro-1H-Pyrazole-1-Carbaldehyde: Synthesis, Anti-Inflammatory Activity and Docking Study. ResearchGate. [Link]

-

Singh, P., et al. (2021). Pyrazoles as anticancer agents: Recent advances. SRR Publications. [Link]

-

Dougall, I. C., & Unitt, J. (2015). Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. Sygnature Discovery. [Link]

-

Wadhwa, R., & Rai, S. (2023). Antimicrobial Susceptibility Testing. StatPearls - NCBI Bookshelf. [Link]

-

Kumar, A., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. [Link]

-

Bekhit, A. A., et al. (2023). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]

-

Dougall, I. C., & Unitt, J. (2015). Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. David Discovers Drug Discovery. [Link]

-

Guescini, M., et al. (2023). Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. International Journal of Molecular Sciences. [Link]

-

Singh, R., et al. (2025). In-vitro approaches to evaluate the anti-inflammatory potential of phytochemicals. ResearchGate. [Link]

-

Sunitha, T., et al. (2024). Pyrazole Derivatives in Drug Discovery: A Comprehensive Review of Synthesis, Biological Activities, and Medicinal Chemistry Strategies. Connect Journals. [Link]

-

Peiris, D. S. H. S., et al. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. ResearchGate. [Link]

-

Reyes-Jurado, F., et al. (2022). Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. MDPI. [Link]

Sources

- 1. jchr.org [jchr.org]

- 2. researchgate.net [researchgate.net]

- 3. connectjournals.com [connectjournals.com]

- 4. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijpsjournal.com [ijpsjournal.com]

- 6. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemmethod.com [chemmethod.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. biointerfaceresearch.com [biointerfaceresearch.com]

- 13. pdb.apec.org [pdb.apec.org]

- 14. academic.oup.com [academic.oup.com]

- 15. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents [mdpi.com]

- 16. mdpi.com [mdpi.com]

- 17. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. creative-diagnostics.com [creative-diagnostics.com]

- 20. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. pdf.benchchem.com [pdf.benchchem.com]

The Aldehyde Functional Group on a Pyrazole Ring: A Comprehensive Technical Guide to Reactivity and Transformation

Abstract

This in-depth technical guide provides a comprehensive exploration of the reactivity of the aldehyde functional group directly attached to a pyrazole ring. Pyrazolecarbaldehydes are pivotal intermediates in the synthesis of a diverse array of biologically active compounds and functional materials. Understanding the nuanced reactivity of the aldehyde moiety, as modulated by the electronic character of the pyrazole heterocycle, is paramount for researchers, medicinal chemists, and professionals in drug development. This document delineates the fundamental principles governing the reactivity of pyrazolecarbaldehydes and offers detailed, field-proven protocols for their key transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions. Each protocol is designed as a self-validating system, emphasizing causality in experimental choices to ensure reproducibility and success.

Introduction: The Unique Chemical Landscape of Pyrazolecarbaldehydes

The pyrazole nucleus is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This arrangement imparts a unique electronic distribution within the ring, significantly influencing the reactivity of its substituents. When an aldehyde group is appended to the pyrazole ring, typically at the C4 position, its chemical behavior is a fascinating interplay of the inherent electrophilicity of the carbonyl carbon and the electron-donating or -withdrawing nature of the pyrazole core.

The pyrazole ring is considered an electron-rich heterocycle, yet the presence of two electronegative nitrogen atoms leads to a non-uniform electron density distribution. The C4 position, in particular, is relatively electron-rich, which can subtly modulate the reactivity of an attached aldehyde group compared to its simple aromatic or aliphatic counterparts. This guide will delve into the practical implications of these electronic effects on common synthetic transformations.

Synthesis of Pyrazolecarbaldehydes: The Vilsmeier-Haack Reaction

The most prevalent and versatile method for the direct formylation of pyrazoles is the Vilsmeier-Haack reaction.[1][2] This reaction utilizes the Vilsmeier reagent, an electrophilic iminium salt, to introduce a formyl group onto the electron-rich C4 position of the pyrazole ring.

Mechanism of the Vilsmeier-Haack Reaction

The reaction proceeds through the formation of the Vilsmeier reagent, typically generated in situ from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). The pyrazole then acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent. Subsequent hydrolysis of the resulting iminium salt intermediate furnishes the desired pyrazole-4-carbaldehyde.

Caption: Mechanism of the Vilsmeier-Haack formylation of pyrazoles.

Experimental Protocol: Vilsmeier-Haack Formylation of 1-Phenyl-3-methyl-1H-pyrazole

This protocol provides a robust method for the synthesis of 1-phenyl-3-methyl-1H-pyrazole-4-carbaldehyde.

Materials:

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

1-Phenyl-3-methyl-1H-pyrazole

-

Crushed ice

-

Sodium hydroxide (NaOH) solution, 10%

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, place anhydrous DMF (20 mL).

-

Cool the flask to 0 °C in an ice bath.

-

Slowly add POCl₃ (5.0 mL, 54.8 mmol) dropwise to the stirred DMF, maintaining the temperature below 10 °C.

-

After the addition is complete, stir the mixture at 0 °C for 30 minutes to allow for the complete formation of the Vilsmeier reagent.

-

Dissolve 1-phenyl-3-methyl-1H-pyrazole (5.0 g, 31.6 mmol) in anhydrous DMF (10 mL).

-

Add the pyrazole solution dropwise to the Vilsmeier reagent at 0 °C.

-

After the addition, allow the reaction mixture to warm to room temperature and then heat at 80 °C for 4 hours.[2]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution by the slow addition of 10% NaOH solution until the pH is approximately 7-8.

-

The product will precipitate as a solid. Filter the solid, wash with cold water, and air dry.

-

For further purification, the crude product can be recrystallized from ethanol or purified by column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether as the eluent.

Oxidation of the Aldehyde Group

The aldehyde functionality of pyrazolecarbaldehydes can be readily oxidized to the corresponding carboxylic acid, a valuable synthon for the preparation of amides, esters, and other derivatives. The choice of oxidizing agent is crucial to ensure high yields and avoid side reactions on the pyrazole ring.

Common Oxidizing Agents and Their Selectivity

| Oxidizing Agent | Typical Conditions | Advantages | Disadvantages |

| Potassium Permanganate (KMnO₄) | Acetone/water, room temperature | Readily available, inexpensive, and powerful. | Can lead to over-oxidation or ring degradation if not carefully controlled.[3] |

| Silver(I) Oxide (Ag₂O) | Aqueous ammonia (Tollens' reagent) or aq. NaOH | Mild and selective for aldehydes.[4][5] | Stoichiometric use of a silver salt can be costly. |

| Vanadium Catalysts with H₂O₂ | Catalytic VO(acac)₂ or V₂O₅ with 30% H₂O₂ in CH₃CN | Catalytic, efficient, and uses a green oxidant.[2] | Requires a metal catalyst. |

Experimental Protocol: Oxidation using Potassium Permanganate

This protocol describes the oxidation of a pyrazole-4-carbaldehyde to the corresponding carboxylic acid using KMnO₄.

Materials:

-

Pyrazole-4-carbaldehyde

-

Potassium permanganate (KMnO₄)

-

Acetone

-

Water

-

Sodium bisulfite (NaHSO₃)

-

Hydrochloric acid (HCl), concentrated

Procedure:

-

Dissolve the pyrazole-4-carbaldehyde (1.0 g) in a mixture of acetone (20 mL) and water (5 mL) in a round-bottom flask.

-

Cool the solution to 0-5 °C in an ice bath.

-

Prepare a solution of KMnO₄ (1.5 g) in water (20 mL).

-

Add the KMnO₄ solution dropwise to the stirred pyrazole solution, maintaining the temperature below 10 °C. The purple color of the permanganate should disappear as it is consumed.

-

After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Quench the reaction by adding a saturated solution of sodium bisulfite until the brown manganese dioxide precipitate dissolves and the solution becomes colorless.

-

Remove the acetone under reduced pressure.

-

Acidify the remaining aqueous solution to pH 2-3 with concentrated HCl.

-

The pyrazole-4-carboxylic acid will precipitate as a solid.

-

Filter the solid, wash with cold water, and dry under vacuum.

Caption: Experimental workflow for the oxidation of pyrazolecarbaldehydes.

Reduction of the Aldehyde Group

The reduction of the aldehyde group in pyrazolecarbaldehydes to a primary alcohol provides access to pyrazolylmethanols, which are important building blocks in medicinal chemistry. Hydride-based reducing agents are commonly employed for this transformation.

Comparison of Common Reducing Agents

| Reducing Agent | Typical Solvents | Reactivity and Selectivity |

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Mild and selective for aldehydes and ketones. Does not reduce esters or carboxylic acids.[6][7] |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF | Powerful reducing agent; reduces aldehydes, ketones, esters, and carboxylic acids.[6][7][8] |

| Diisobutylaluminium Hydride (DIBAL-H) | Toluene, Hexane, DCM | Can reduce esters to aldehydes at low temperatures, but will reduce aldehydes to alcohols.[9][10] |

Experimental Protocol: Reduction using Sodium Borohydride

This protocol details the reduction of a pyrazole-4-carbaldehyde to the corresponding pyrazolylmethanol using NaBH₄.

Materials:

-

Pyrazole-4-carbaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Water

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the pyrazole-4-carbaldehyde (1.0 g) in methanol (20 mL) in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add NaBH₄ (0.2 g, 1.2 equivalents) portion-wise to the stirred solution, maintaining the temperature below 10 °C.

-

After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Quench the reaction by the slow addition of water (10 mL).

-

Concentrate the mixture under reduced pressure to remove most of the methanol.

-

Extract the aqueous residue with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solvent under reduced pressure to obtain the crude pyrazolylmethanol.

-

The product can be purified by column chromatography or recrystallization if necessary.

Carbon-Carbon Bond Forming Reactions

The electrophilic nature of the aldehyde's carbonyl carbon makes it an excellent handle for the formation of new carbon-carbon bonds, enabling the elaboration of the pyrazole scaffold. Key reactions in this category include the Wittig reaction, Grignard reaction, and Knoevenagel condensation.

Wittig Reaction: Synthesis of Pyrazolyl-Substituted Alkenes

The Wittig reaction provides a reliable method for the synthesis of alkenes from aldehydes and ketones.[11] The reaction of a pyrazolecarbaldehyde with a phosphorus ylide (Wittig reagent) yields a pyrazolyl-substituted alkene.

Mechanism: The reaction proceeds via the nucleophilic attack of the ylide on the carbonyl carbon, forming a betaine intermediate which then collapses to an oxaphosphetane. The oxaphosphetane subsequently fragments to give the alkene and triphenylphosphine oxide.

Caption: Simplified mechanism of the Wittig reaction.

Experimental Protocol: Wittig Reaction with Benzyltriphenylphosphonium Chloride [12][13]

Materials:

-

1-Phenyl-1H-pyrazole-4-carbaldehyde

-

Benzyltriphenylphosphonium chloride

-

Sodium hydroxide (NaOH), 50% aqueous solution

-

Dichloromethane (DCM)

-

Water

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve benzyltriphenylphosphonium chloride (1.2 equivalents) and 1-phenyl-1H-pyrazole-4-carbaldehyde (1.0 equivalent) in dichloromethane.

-

With vigorous stirring, add the 50% aqueous NaOH solution dropwise.

-

Continue stirring at room temperature for 30-60 minutes. Monitor the reaction by TLC.

-

Transfer the reaction mixture to a separatory funnel and wash the organic layer with water (3 x 20 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

Grignard Reaction: Synthesis of Secondary Alcohols

The addition of organomagnesium halides (Grignard reagents) to pyrazolecarbaldehydes provides a straightforward route to secondary alcohols bearing a pyrazolyl substituent.[14][15][16]

Experimental Protocol: Reaction with Ethylmagnesium Bromide

Materials:

-

1-Phenyl-1H-pyrazole-4-carbaldehyde

-

Ethylmagnesium bromide (3.0 M solution in diethyl ether)

-

Anhydrous diethyl ether or THF

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 1-phenyl-1H-pyrazole-4-carbaldehyde (1.0 equivalent) in anhydrous diethyl ether in a flame-dried, three-necked flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C.

-

Add the ethylmagnesium bromide solution (1.2 equivalents) dropwise with stirring.

-

After the addition, allow the reaction to warm to room temperature and stir for 1-2 hours.

-

Monitor the reaction by TLC.

-

Cool the reaction to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

-

Extract the mixture with ethyl acetate (3 x 20 mL).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude secondary alcohol by column chromatography.

Knoevenagel Condensation: Synthesis of α,β-Unsaturated Compounds

The Knoevenagel condensation is the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst to form a new carbon-carbon double bond.[12] This reaction is particularly useful for synthesizing electron-deficient alkenes.

Experimental Protocol: Condensation with Malononitrile

Materials:

-